N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-1-adamantanecarboxamide
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Overview
Description
N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-1-adamantanecarboxamide is a complex organic compound that features a quinoline derivative structure. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-1-adamantanecarboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include strong acids and bases, organic solvents like methanol and dichloromethane, and various catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions could produce reduced quinoline derivatives .
Scientific Research Applications
N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-1-adamantanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other cellular targets, such as enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives with enhanced biological activity.
Indole derivatives: Compounds with a similar bicyclic structure and diverse biological activities.
Uniqueness
N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-1-adamantanecarboxamide is unique due to its combination of a quinoline core with an adamantane moiety and a carboxamide group.
Properties
CAS No. |
300719-09-9 |
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Molecular Formula |
C28H28ClN3O |
Molecular Weight |
458g/mol |
IUPAC Name |
N-[1-(3-chlorophenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C28H28ClN3O/c29-20-4-3-5-21(13-20)32-9-8-23-25(22-6-1-2-7-24(22)30-26(23)32)31-27(33)28-14-17-10-18(15-28)12-19(11-17)16-28/h1-7,13,17-19H,8-12,14-16H2,(H,30,31,33) |
InChI Key |
ANSAZGYJIXOAPQ-UHFFFAOYSA-N |
SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)NC(=O)C45CC6CC(C4)CC(C6)C5)C7=CC(=CC=C7)Cl |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)NC(=O)C45CC6CC(C4)CC(C6)C5)C7=CC(=CC=C7)Cl |
Origin of Product |
United States |
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